N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that features a furan ring, a benzyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the benzyl group through a Friedel-Crafts alkylation reaction. The final step involves the sulfonation of the benzyl group to introduce the sulfonamide functionality. Reaction conditions often include the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction and sulfonating agents like chlorosulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and reagents to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The furan ring and sulfonamide group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
- N-(4-(furan-3-yl)benzyl)-benzenesulfonamide
- N-(4-(furan-3-yl)benzyl)-2,3-dimethylbenzenesulfonamide
- N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonate
Comparison: N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide is unique due to the presence of both the furan ring and the 3,4-dimethyl substitution on the benzene ring. This structural uniqueness imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, compared to its analogs.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-14-3-8-19(11-15(14)2)24(21,22)20-12-16-4-6-17(7-5-16)18-9-10-23-13-18/h3-11,13,20H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKMJCJZTRVJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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